potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate typically involves the reaction of 2-fluorobenzaldehyde with 4-hydrazinobenzenesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted benzene compounds.
Scientific Research Applications
Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as an anti-cancer agent and in the treatment of other diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The hydrazone group is particularly important for its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate
- Potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate
Uniqueness
Potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate is unique due to the presence of the fluorine atom, which enhances its reactivity and binding affinity. This makes it particularly useful in applications where high specificity and reactivity are required .
Properties
IUPAC Name |
potassium;4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S.K/c14-13-4-2-1-3-10(13)9-15-16-11-5-7-12(8-6-11)20(17,18)19;/h1-9,16H,(H,17,18,19);/q;+1/p-1/b15-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFBHBKCQPBJK-NSPIFIKESA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)S(=O)(=O)[O-])F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FKN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.